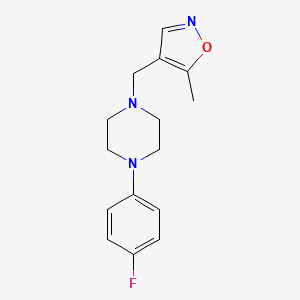

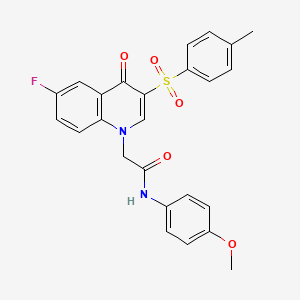

4-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)-5-methylisoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

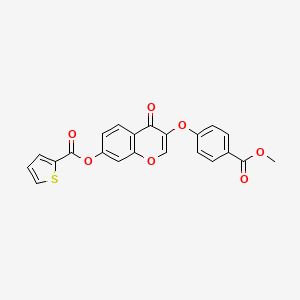

The compound “4-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)-5-methylisoxazole” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also includes a fluorophenyl group, which can contribute to the bioactivity of the compound .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of a suitable precursor with a fluorophenyl group . The exact method would depend on the specific precursors and reaction conditions. For instance, the synthesis of related compounds has been reported to involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique

DNA Minor Groove Binders

The synthetic dye Hoechst 33258 and its analogues, which include a similar arylpiperazine structure, bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This binding characteristic has made Hoechst derivatives useful in plant cell biology for chromosome and nuclear staining, and as a model system for investigating DNA sequence recognition and binding. They are also explored for their uses as radioprotectors and topoisomerase inhibitors, providing a starting point for rational drug design (Issar & Kakkar, 2013).

D2-like Receptor Ligands

Arylcycloalkylamines, including phenyl piperidines and piperazines, are important pharmacophoric groups in several antipsychotic agents. These arylalkyl substituents have been shown to improve the potency and selectivity of binding affinity at D(2)-like receptors, critical for the development of treatments for psychosis, depression, and anxiety (Sikazwe et al., 2009).

Metabolism and Disposition

The metabolism and disposition of arylpiperazine derivatives, including those related to "4-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)-5-methylisoxazole," have been extensively studied. These derivatives undergo extensive pre-systemic and systemic metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which are known for a variety of serotonin receptor-related effects. Understanding these metabolic pathways is crucial for the development of arylpiperazine derivatives with improved pharmacokinetic profiles (Caccia, 2007).

Therapeutic Uses and Drug Design

Piperazine derivatives have found therapeutic uses across a wide spectrum of diseases due to their significant presence in drugs acting as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Slight modifications to the substitution pattern on the piperazine nucleus can make a recognizable difference in the medicinal potential of the resultant molecules. This flexibility makes piperazines a valuable building block in drug discovery, enabling the design of drug-like elements for various diseases (Rathi et al., 2016).

Propriétés

IUPAC Name |

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O/c1-12-13(10-17-20-12)11-18-6-8-19(9-7-18)15-4-2-14(16)3-5-15/h2-5,10H,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPWKMLFEAFPEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CN2CCN(CC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)-5-methylisoxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2687050.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-3-carboxamide](/img/structure/B2687054.png)

![4-isopropoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687055.png)

![8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2687061.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2687064.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-chlorophenyl)acetamide](/img/structure/B2687071.png)